1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione
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Overview
Description
1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics. This compound, with its unique structure, exhibits interesting photophysical and chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione typically involves the functionalization of anthracene derivatives. Common synthetic routes include:
Friedel-Crafts Reactions: This method involves the reaction of anthracene with suitable electrophiles in the presence of a Lewis acid catalyst like AlCl₃.
Oxidation of Anthracene: Using oxidizing agents such as chromium(VI) compounds to convert anthracene to anthraquinone derivatives.
Metal-Catalyzed Reactions: Recent advances have shown the use of metal catalysts to facilitate the formation of anthracene derivatives.
Industrial Production Methods
Industrial production methods for anthraquinone derivatives often involve large-scale oxidation processes. For example, the oxidation of anthracene using air or oxygen in the presence of a catalyst like vanadium pentoxide (V₂O₅) at high temperatures .
Chemical Reactions Analysis
Types of Reactions
1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to anthrone or other reduced forms using reducing agents like copper.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium(VI) compounds, air, oxygen.
Reducing Agents: Copper, hydrogen gas.
Catalysts: Lewis acids (e.g., AlCl₃), metal catalysts (e.g., palladium complexes).
Major Products
The major products formed from these reactions include various substituted anthraquinones, anthrones, and other anthracene derivatives .
Scientific Research Applications
1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photophysical Studies: Investigated for its fluorescence and photostability properties, making it useful in photon upconversion systems.
Biological Applications: Studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can inhibit essential enzymes like topoisomerases and kinases, leading to the disruption of cellular processes and inducing cell death in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: A basic anthraquinone derivative used in dyes and as a precursor for other compounds.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photophysical applications.
1,4,5,8-Tetrachloroanthraquinone: Used as a starting material for synthesizing more complex anthraquinone derivatives.
Uniqueness
1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione stands out due to its unique diethyl(oxido)-lambda~6~-sulfanylidene functional group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable for specialized applications in organic electronics and photophysical research .
Properties
Molecular Formula |
C18H17NO3S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[[diethyl(oxo)-λ6-sulfanylidene]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO3S/c1-3-23(22,4-2)19-15-11-7-10-14-16(15)18(21)13-9-6-5-8-12(13)17(14)20/h5-11H,3-4H2,1-2H3 |
InChI Key |
LNYJRXXHKKKIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)(=O)CC |
Origin of Product |
United States |
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